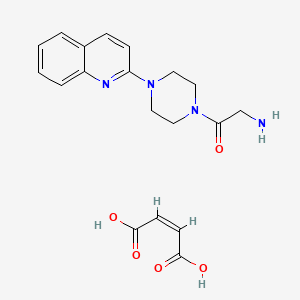
2-amino-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;(Z)-but-2-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;(Z)-but-2-enedioic acid is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The compound features a quinoline moiety, a piperazine ring, and an amino group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;(Z)-but-2-enedioic acid typically involves multiple steps, starting with the preparation of the quinoline and piperazine intermediates. One common method involves the reaction of aniline derivatives with malonic acid equivalents to form the quinoline ring . The piperazine ring can be introduced through nucleophilic substitution reactions involving appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;(Z)-but-2-enedioic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: As a potential therapeutic agent due to its unique structure and reactivity.
Industry: In the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-amino-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;(Z)-but-2-enedioic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the piperazine ring can interact with protein targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Imidazo[1,2-a]pyridine-2-carboxylic acid: Used in the synthesis of antikinetoplastid agents.
Propriétés
Formule moléculaire |
C19H22N4O5 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
2-amino-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C15H18N4O.C4H4O4/c16-11-15(20)19-9-7-18(8-10-19)14-6-5-12-3-1-2-4-13(12)17-14;5-3(6)1-2-4(7)8/h1-6H,7-11,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
UGNMLLNSEKMLBO-BTJKTKAUSA-N |
SMILES isomérique |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CN.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CN.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


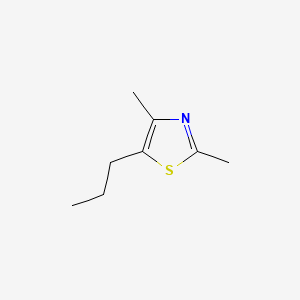
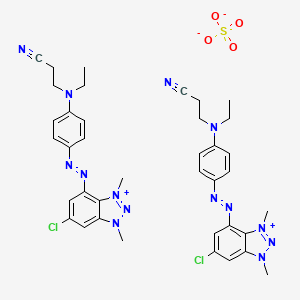
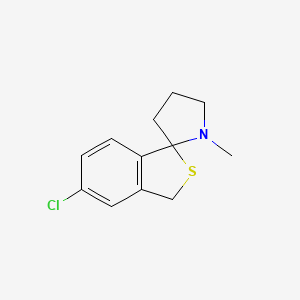


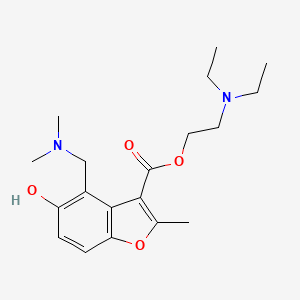


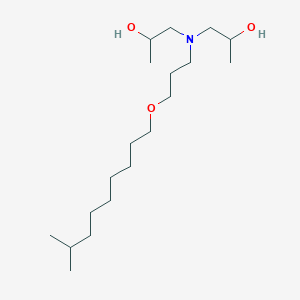




![2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12715246.png)
